(1R,2R)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
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Overview
Description
The compound “(1R,2R)-1-phenyl-1-(13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine)” is a complex organic molecule featuring a unique phosphapentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the phosphapentacyclic core and subsequent functionalization. Typical synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions involving phosphorous-containing precursors.
Functional Group Interconversion: Introduction of the phenyl and amine groups through substitution reactions.
Stereoselective Synthesis: Ensuring the correct (1R,2R) configuration through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve:
High-Pressure Reactions: To facilitate cyclization and other key steps.
Catalysis: Use of metal catalysts to improve reaction efficiency.
Purification Techniques: Advanced chromatography and crystallization methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phosphorous atom can be oxidized to form phosphine oxides.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Phosphine Oxides: From oxidation reactions.
Secondary/Tertiary Amines: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis.
Biology
Medicine
Exploration as a therapeutic agent, particularly in areas where phosphorous-containing compounds have shown efficacy.
Industry
Use in the development of advanced materials, such as polymers with unique properties due to the rigid pentacyclic structure.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In catalysis, it may act as a ligand, facilitating reactions through coordination with metal centers. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Phosphine Ligands: Such as triphenylphosphine, which also contains a phosphorous atom but lacks the complex pentacyclic structure.
Amines: Such as amphetamine, which contains a phenyl and amine group but lacks the phosphapentacyclic core.
Uniqueness
The unique combination of a phosphapentacyclic structure with phenyl and amine groups sets this compound apart, potentially offering novel properties and applications not seen in simpler analogs.
Properties
IUPAC Name |
(1R,2R)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28NP/c1-21(32)31(24-11-3-2-4-12-24)33-19-25-17-15-22-9-5-7-13-27(22)29(25)30-26(20-33)18-16-23-10-6-8-14-28(23)30/h2-18,21,31H,19-20,32H2,1H3/t21-,31+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRXRWRXVSJNML-UKPGIYTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)P2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)P2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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